All-trans-dodecaprenyl diphosphate(3−) is a significant compound in biochemistry, particularly known for its role as a precursor in the biosynthesis of ubiquinone-10, a vital component in the electron transport chain of cellular respiration. This compound is classified under the category of isoprenoids, which are organic compounds composed of isoprene units. The systematic name for this compound is all-trans-decaprenyl diphosphate, and it is recognized by various databases including ChEBI and PubChem.
All-trans-dodecaprenyl diphosphate(3−) is synthesized from farnesyl diphosphate and isopentenyl diphosphate through the action of the enzyme all-trans-decaprenyl-diphosphate synthase (EC 2.5.1.91). This enzyme facilitates the condensation reaction that links multiple isoprene units to form longer-chain polyprenols, specifically dodecaprenyl diphosphate. The compound falls under the classification of diphosphates and terpenoids, which are crucial for various biological functions.
The synthesis of all-trans-dodecaprenyl diphosphate(3−) primarily involves enzymatic reactions catalyzed by all-trans-decaprenyl-diphosphate synthase. The reaction can be summarized as follows:
The enzyme utilizes farnesyl diphosphate as a substrate and adds isopentenyl units in a trans configuration to elongate the carbon chain. This process involves several steps of condensation and requires magnesium ions as cofactors for optimal activity. The reaction occurs in the cytoplasm of cells, particularly in organisms that synthesize ubiquinone.
All-trans-dodecaprenyl diphosphate(3−) has a complex molecular structure characterized by a long hydrocarbon chain consisting of multiple isoprene units. Its chemical formula is , indicating that it contains 50 carbon atoms, 84 hydrogen atoms, 7 oxygen atoms, and 2 phosphorus atoms.
The molecular weight of all-trans-dodecaprenyl diphosphate(3−) is approximately 1,020.12 g/mol. The structure can be visualized using molecular modeling software to analyze its three-dimensional conformation and interactions with other biomolecules.
The primary chemical reaction involving all-trans-dodecaprenyl diphosphate(3−) is its conversion into ubiquinone-10 through a series of enzymatic steps. This transformation involves the addition of functional groups and modifications to the polyprenol backbone.
Key enzymes involved in subsequent reactions include polyprenol reductase and ubiquinone biosynthetic enzymes, which facilitate the reduction and cyclization processes necessary for forming ubiquinone from its polyprenol precursor.
The mechanism of action for all-trans-dodecaprenyl diphosphate(3−) revolves around its role as a lipid-soluble electron carrier within the mitochondrial membrane. It participates in redox reactions during ATP synthesis by transferring electrons from various substrates to oxygen.
All-trans-dodecaprenyl diphosphate(3−) is typically found as an oily liquid at room temperature due to its long hydrocarbon chain. It is insoluble in water but soluble in organic solvents like ethanol and chloroform.
The compound exhibits stability under physiological conditions but can undergo hydrolysis under alkaline conditions. Its reactivity primarily involves interactions with proteins and other biomolecules during metabolic processes.
All-trans-dodecaprenyl diphosphate(3−) serves as an essential intermediate in biochemical research focused on metabolic pathways related to ubiquinone synthesis. It has potential applications in studies investigating mitochondrial dysfunctions, aging, and various diseases linked to oxidative stress. Furthermore, understanding its synthesis and function could lead to advancements in therapeutic strategies targeting metabolic disorders.
All-trans-dodecaprenyl diphosphate(3⁻) (C~60~H~97~O~7~P~2~⁻³) is synthesized via sequential condensation reactions catalyzed by long-chain polyprenyl diphosphate synthases. These enzymes belong to the prenyltransferase superfamily and iteratively add isopentenyl diphosphate (IPP) units to a starter substrate, typically farnesyl diphosphate (FPP, C~15~). Dodecaprenyl diphosphate synthase specifically catalyzes the addition of nine IPP molecules to FPP, forming the C~60~ backbone through trans-isoprenoid chain elongation [3] [6]. Unlike short-chain synthases (e.g., FPP synthase), long-chain synthases like dodecaprenyl diphosphate synthase require polyprenyl carrier proteins to efficiently release the hydrophobic product and maintain catalytic turnover, preventing enzyme inhibition by the growing chain [4].
Table 1: Classification of Prenyl Diphosphate Synthases Relevant to Dodecaprenyl Biosynthesis
Synthase Type | Chain Length | Product Stereochemistry | Cofactor Requirements |
---|---|---|---|
Short-chain (e.g., FPP synthase) | ≤C~20~ | All-trans | Mg²⁺/Mn²⁺ |
Medium-chain (e.g., HexPP synthase) | C~30~–C~35~ | All-trans | Two dissociable protein components |
Long-chain (e.g., Dodecaprenyl PP synthase) | ≥C~50~ | All-trans | Polyprenyl carrier proteins |
cis-Prenyl synthases (e.g., Undecaprenyl PP synthase) | C~35~–C~55~ | cis-Configured | Phospholipids |
Dodecaprenyl diphosphate synthases exhibit strict regiospecificity for the trans configuration of double bonds. The enzyme’s active site precisely controls the stereochemistry during each condensation step, ensuring that all isoprene units adopt the trans conformation. This specificity arises from the enzyme’s ability to bind the allylic diphosphate substrate (e.g., FPP or geranylgeranyl diphosphate) in an extended conformation, followed by nucleophilic attack on IPP’s C1 position, forming a new trans-double bond [6]. Substrate selectivity studies reveal that these synthases can utilize multiple starter substrates:
The kinetics of dodecaprenyl diphosphate synthesis involve multistep condensation governed by Michaelis-Menten parameters and feedback loops. Key regulatory aspects include:
The expression of dodecaprenyl diphosphate synthase genes is transcriptionally regulated by light-responsive factors and metabolic demands:
Table 2: Regulatory Factors Influencing Dodecaprenyl Diphosphate Synthase Activity
Regulatory Factor | Mechanism | Functional Impact |
---|---|---|
PIF5 transcription factor | Upregulates MEP pathway genes | Increases IPP/DMAPP pool size |
Subcellular localization signals | Targets synthases to plastids/mitochondria | Channels precursors to organelle-specific isoprenoids |
Redox status (FMN/FMNH₂) | Modulates Type II IPP isomerase activity | Alters DMAPP:IPP ratio for starter substrate synthesis |
Metabolic feedback | End-product inhibition by quinones | Attenuates synthase activity under high quinone levels |
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